molecular formula C10H13N5O5 B231330 1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one CAS No. 19029-66-4

1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one

Cat. No. B231330
CAS RN: 19029-66-4
M. Wt: 283.24 g/mol
InChI Key: AXUQOWQSVKIYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one, also known as 2'-deoxycoformycin, is a naturally occurring purine nucleoside analogue that has been widely studied for its potential as an anticancer agent. It was first isolated from the bacterium Streptomyces antibioticus in the 1960s, and since then, has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 2'-deoxycoformycin involves the inhibition of adenosine deaminase, which leads to an increase in the levels of purine nucleosides in the body. This increase in purine nucleosides can lead to the death of cancer cells, as they are more sensitive to the effects of purine nucleosides than normal cells. Additionally, 2'-deoxycoformycin has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-deoxycoformycin include the inhibition of adenosine deaminase, an increase in the levels of purine nucleosides, and the induction of apoptosis in cancer cells. These effects have been shown to be effective against a variety of different types of cancer, including leukemia, lymphoma, and solid tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2'-deoxycoformycin in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it an attractive option for cancer treatment, as it can potentially reduce the side effects associated with traditional chemotherapy. However, one limitation of using 2'-deoxycoformycin in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are a number of future directions for research involving 2'-deoxycoformycin, including the development of new synthesis methods, the exploration of its potential as a combination therapy with other anticancer agents, and the investigation of its potential use in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of action of 2'-deoxycoformycin and its potential limitations in clinical applications.
In conclusion, 2'-deoxycoformycin is a promising anticancer agent that has been the subject of extensive scientific research. Its ability to selectively target cancer cells while leaving normal cells unharmed makes it an attractive option for cancer treatment, and its potential applications in other diseases beyond cancer make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2'-deoxycoformycin can be achieved through a number of different methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce the desired compound, while fermentation involves the use of microorganisms to produce the compound naturally. Both methods have been used successfully to produce 2'-deoxycoformycin in large quantities for research purposes.

Scientific Research Applications

2'-deoxycoformycin has been the subject of extensive scientific research due to its potential as an anticancer agent. It has been shown to inhibit the activity of the enzyme adenosine deaminase, which plays a key role in the metabolism of purine nucleosides. By inhibiting this enzyme, 2'-deoxycoformycin can increase the levels of purine nucleosides in the body, which can lead to cell death in cancer cells.

properties

CAS RN

19029-66-4

Product Name

1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

1-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-15-3-13-8-5(9(15)19)12-2-14(8)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10,16-18H,1,11H2

InChI Key

AXUQOWQSVKIYLN-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=O)N

Other CAS RN

19029-66-4

synonyms

1-Aminoinosine

Origin of Product

United States

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